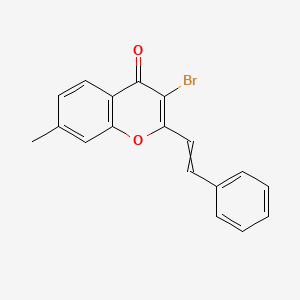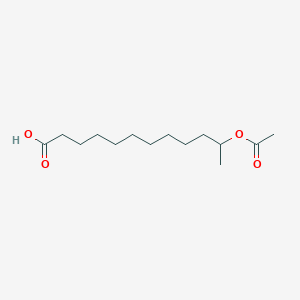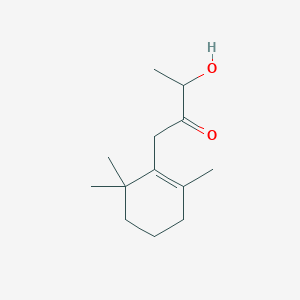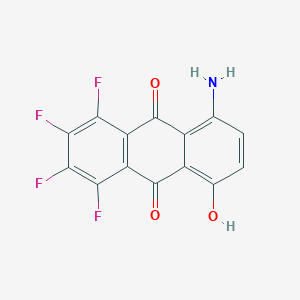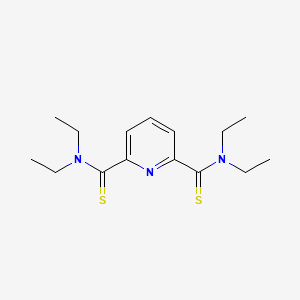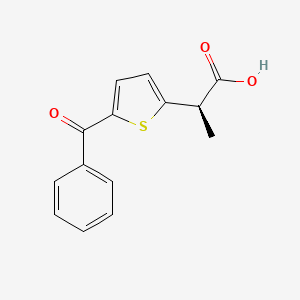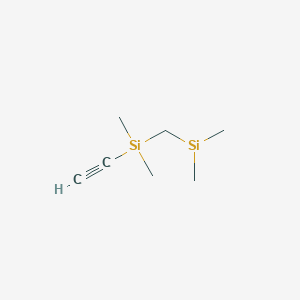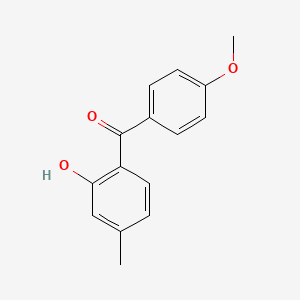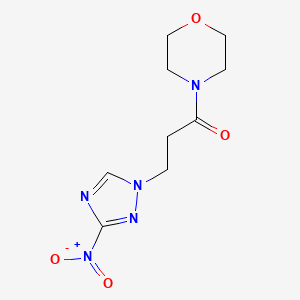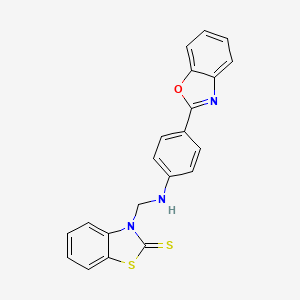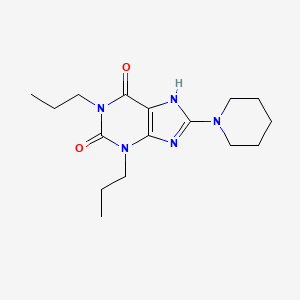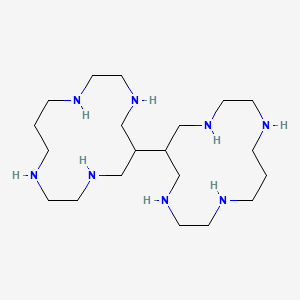
6,6'-Bi-1,4,8,11-tetraazacyclotetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Bi-1,4,8,11-tetraazacyclotetradecane is a macrocyclic compound with the molecular formula C20H46N8. It is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bi-1,4,8,11-tetraazacyclotetradecane typically involves the reduction of 6,6’-bi-1,4,8,11-tetraazacyclotetradecan-5,7-dione using diborane in bis(2-methoxyethyl) ether . The reaction conditions require careful control of temperature and solvent to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for 6,6’-Bi-1,4,8,11-tetraazacyclotetradecane are not widely documented, the general approach involves large-scale synthesis using similar reduction techniques, followed by purification processes such as recrystallization and chromatography to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Bi-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as copper and nickel.
Substitution: Can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Common reagents used in these reactions include metal salts (e.g., CuCl2, NiCl2) and reducing agents like diborane . The reactions are typically carried out in solvents such as bis(2-methoxyethyl) ether under controlled temperature conditions .
Major Products
The major products formed from these reactions are metal complexes, which have distinct spectral and electrochemical properties .
Aplicaciones Científicas De Investigación
6,6’-Bi-1,4,8,11-tetraazacyclotetradecane has several scientific research applications:
Mecanismo De Acción
The mechanism by which 6,6’-Bi-1,4,8,11-tetraazacyclotetradecane exerts its effects involves the formation of stable metal complexes. The compound’s nitrogen atoms coordinate with metal ions, stabilizing them and altering their chemical properties . This coordination can influence various molecular pathways, depending on the metal ion involved .
Comparación Con Compuestos Similares
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: A similar macrocyclic compound that also forms stable metal complexes.
1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid: Known for its protonation properties and relevance in polyaza polycarboxylic macrocycles.
Uniqueness
6,6’-Bi-1,4,8,11-tetraazacyclotetradecane is unique due to its ability to form ditopic receptors for homo- and hetero-bimetallic complexes, which is not commonly observed in similar compounds . This property makes it particularly valuable in coordination chemistry and related fields .
Propiedades
Número CAS |
102632-51-9 |
|---|---|
Fórmula molecular |
C20H46N8 |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
6-(1,4,8,11-tetrazacyclotetradec-6-yl)-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C20H46N8/c1-3-21-7-11-25-15-19(16-26-12-8-22-4-1)20-17-27-13-9-23-5-2-6-24-10-14-28-18-20/h19-28H,1-18H2 |
Clave InChI |
KQMSYFWGOQIZPD-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCNCC(CNCCNC1)C2CNCCNCCCNCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate](/img/structure/B14324320.png)

